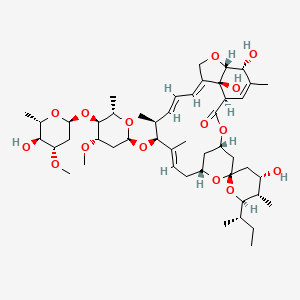

Avermectin B2a

Description

Contextualization of Avermectin (B7782182) B2a within Macrocyclic Lactones

Avermectin B2a belongs to the class of macrocyclic lactones, characterized by a large lactone ring in their chemical structure. plantaanalytica.com Specifically, it is a 16-membered macrocyclic lactone. plantaanalytica.comcabidigitallibrary.org The avermectin family, including B2a, is distinguished from another major group of macrocyclic lactones, the milbemycins, by the presence of a disaccharide group attached at the C-13 position. cabidigitallibrary.org The avermectins are further categorized into 'A' and 'B' components. The 'B' components, such as this compound, possess a hydroxyl group at the C-5 position. cabidigitallibrary.org They are also classified as '2' components, which signifies a single bond between the C-22 and C-23 positions with a hydroxyl group at C-23. cabidigitallibrary.org Finally, the 'a' designation indicates a secondary butyl substituent at the C-25 position. cabidigitallibrary.org

Historical Discoveries and Scientific Significance of Avermectins

The discovery of the avermectins was a result of a collaborative research effort between the Kitasato Institute and Merck Sharp & Dohme Research Laboratories. kitasato-u.ac.jp In the mid-1970s, a soil sample from Ito City, Japan, yielded the actinomycete Streptomyces avermitilis. nih.gov This microorganism was found to produce a family of compounds with potent anthelmintic activity. nih.gov

Initial screening revealed that the fermentation broth of S. avermitilis was highly effective against the nematode Nematospiroides dubius in mice. nih.govkitasato-u.ac.jp Subsequent isolation and characterization identified the eight distinct but related avermectin compounds: A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b. nih.govkitasato-u.ac.jp Among these, the B components generally exhibit the most potent activity. The groundbreaking discovery and development of avermectins, which have had a profound impact on combating parasitic diseases, were recognized with the 2015 Nobel Prize in Physiology or Medicine. researchgate.net

Role of Streptomyces avermitilis in Avermectin Production Research

Streptomyces avermitilis is the sole natural producer of the avermectin complex. nih.govplantaanalytica.com As a Gram-positive, soil-dwelling bacterium, it undergoes complex physiological and morphological differentiation, which is linked to the production of these secondary metabolites. biorxiv.orgbrieflands.com The biosynthesis of avermectins, including B2a, is a complex process involving a series of enzymatic reactions encoded by a dedicated gene cluster. kitasato-u.ac.jpnih.gov

Researchers have extensively studied S. avermitilis to understand and enhance avermectin production. This includes optimizing fermentation conditions such as medium composition, pH, temperature, and inoculum size. brieflands.com Furthermore, mutagenesis techniques, using methods like UV radiation and chemical mutagens, have been employed to develop hyper-producing mutant strains. nih.gov Genetic and molecular biology studies have also been crucial in elucidating the regulatory networks that control avermectin biosynthesis, identifying key genes and regulatory factors that can be manipulated to increase yields. frontiersin.orgresearchgate.net

Chemical and Physical Properties of this compound

This compound is a complex organic molecule with specific chemical and physical characteristics that contribute to its biological activity.

| Property | Value |

| Chemical Formula | C48H74O15 plantaanalytica.comechemi.combiosynth.com |

| Molecular Weight | 891.1 g/mol plantaanalytica.comechemi.com |

| CAS Number | 65195-57-5 plantaanalytica.comechemi.com |

| Appearance | White powder kitasato-u.ac.jp |

| Solubility | Soluble in methanol (B129727), acetone, and chloroform; Insoluble in water kitasato-u.ac.jp |

| Topological Polar Surface Area | 190 Ų echemi.com |

Biosynthesis of this compound

The biosynthesis of this compound is an intricate multi-step process orchestrated by a series of enzymes within Streptomyces avermitilis.

The formation of the avermectin backbone begins with the assembly of a polyketide chain. nih.gov This is accomplished by a large multi-enzyme complex known as a polyketide synthase (PKS). kitasato-u.ac.jp The PKS sequentially adds seven acetate (B1210297) and five propionate (B1217596) units to a starter unit, which for the 'a' series of avermectins like B2a, is derived from L-isoleucine. kitasato-u.ac.jpasm.org

Following the creation of the initial polyketide chain, a series of post-PKS modifications occur. These include cyclization to form the characteristic macrocyclic lactone ring, formation of a furan (B31954) ring, and various oxidation and reduction reactions. kitasato-u.ac.jpnih.gov A key step in the formation of the "2" series avermectins, including B2a, is the hydration of the C22-C23 double bond. cabidigitallibrary.org

The final stage in the biosynthesis of this compound is glycosylation. nih.gov This involves the attachment of a disaccharide of the sugar L-oleandrose to the C-13 position of the aglycone (the non-sugar portion of the molecule). brieflands.comasm.org This glycosylation step is crucial for the full biological activity of the avermectin molecule. kitasato-u.ac.jp

Structure

2D Structure

Properties

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O15/c1-11-24(2)43-28(6)35(49)22-47(63-43)21-33-18-32(62-47)16-15-26(4)42(25(3)13-12-14-31-23-56-45-40(50)27(5)17-34(46(52)59-33)48(31,45)53)60-39-20-37(55-10)44(30(8)58-39)61-38-19-36(54-9)41(51)29(7)57-38/h12-15,17,24-25,28-30,32-45,49-51,53H,11,16,18-23H2,1-10H3/b13-12+,26-15+,31-14+/t24-,25-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGATOJEFAKFBK-PDVFGPFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860913 | |

| Record name | Avermectin B2a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

891.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-57-5, 135680-93-2 | |

| Record name | Avermectin B2a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avermectin B2a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-epi-Avm B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135680932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avermectin B2a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65195-57-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVERMECTIN B2A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUJ4Z758WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Avermectin B2a

Genetic Basis of Avermectin (B7782182) Biosynthesis in Streptomyces avermitilis

The production of all eight natural avermectin components, including Avermectin B2a, is governed by a single, large gene cluster in Streptomyces avermitilis. frontiersin.orgnih.gov

The avermectin (ave) biosynthetic gene cluster spans a region of approximately 82-90 kilobases (kb) on the linear chromosome of S. avermitilis. nih.govmdpi.compnas.org This cluster contains 18 open reading frames (ORFs) that encode the enzymes responsible for the entire biosynthetic pathway. nih.govmdpi.com These genes direct four main stages of production: the synthesis of the polyketide backbone (the aglycone), modification of this aglycone, synthesis of a deoxy-sugar, and finally, the glycosylation of the modified aglycone. researchgate.netwikipedia.org The genes are organized into functional groups, with specific sets of genes responsible for polyketide synthesis (aveA genes), aglycone modification (aveC, aveD, aveE, aveF), and glycosylation (aveB genes). nih.govmdpi.comnih.gov A cluster-situated regulatory gene, aveR, is also present and essential for the expression of the biosynthetic genes. frontiersin.orgasm.org

The core structure of this compound, the aglycone, is assembled by a type I polyketide synthase (PKS) system. wikipedia.orggoogle.com This system is composed of four large, multifunctional proteins (AVES 1, AVES 2, AVES 3, and AVES 4) encoded by the aveA1, aveA2, aveA3, and aveA4 genes. nih.govmdpi.com These enzymes function as an assembly line with 12 extension modules that catalyze the elongation of the polyketide chain. nih.govmdpi.com

The synthesis begins with a starter unit. For the "b" series of avermectins, which includes B2a, the starter unit is isobutyryl-CoA, derived from the amino acid valine. nih.govcabidigitallibrary.org This starter unit is loaded onto the PKS, and the polyketide chain is subsequently elongated through the sequential addition of seven malonyl-CoA units and five methylmalonyl-CoA units. nih.gov Each module of the PKS is responsible for one round of condensation and can contain additional domains that determine the reduction state of the β-keto group formed during each extension step. google.com The final step catalyzed by the PKS is the release of the completed polyketide chain via an intramolecular cyclization, forming the macrocyclic lactone that is the initial aglycone precursor. wikipedia.org

Identification and Characterization of Gene Clusters

Enzymatic Steps in this compound Biosynthesis

Following the synthesis of the polyketide backbone, the initial aglycone undergoes a series of tailored enzymatic modifications and a glycosylation step to yield the final this compound molecule. pnas.org

The formation of the specific this compound aglycone from the PKS-derived precursor involves several key enzymatic modifications:

Furan (B31954) Ring Formation: The enzyme AveE, a cytochrome P450 monooxygenase, catalyzes the formation of a furan ring between carbons C6 and C8 of the aglycone. wikipedia.org

C5-Ketoreduction: The enzyme AveF, an NAD(P)H-dependent ketoreductase, reduces the keto group at the C5 position to a hydroxyl group. wikipedia.org This step is characteristic of all "B" series avermectins. In the "A" series, this hydroxyl group is subsequently methylated by the enzyme AveD, a C5-O-methyltransferase. wikipedia.orgcabidigitallibrary.org For this compound, this methylation does not occur. cabidigitallibrary.org

C22-C23 Modification: The enzyme AveC plays a crucial role in determining the structure at the C22-C23 position, distinguishing the "1" and "2" series of avermectins. wikipedia.orgnih.gov The "2" series, including this compound, retains a hydroxyl group at C22. mdpi.com The AveC protein influences the activity of the dehydratase domain within one of the PKS modules, and its specific action leads to the formation of the C22-hydroxylated "2a" aglycone. wikipedia.org

The culmination of these steps results in the formation of the 6,8a-seco-6,8a-deoxy-5-oxothis compound aglycone, which is then ready for glycosylation. researchgate.net

The final step in the biosynthesis of this compound is the attachment of a disaccharide sugar moiety to the C13 hydroxyl group of the aglycone. pnas.org

The sugar unit is L-oleandrose. Its activated precursor, deoxythymidine diphosphate-L-oleandrose (dTDP-L-oleandrose), is synthesized by a set of enzymes encoded by the aveBII through aveBVIII genes. wikipedia.orgpnas.org The precursor for this pathway is glucose. cabidigitallibrary.org

The glycosylation itself is catalyzed by a glycosyltransferase encoded by the aveBI gene. wikipedia.orgpnas.org This enzyme, Avermectin aglycone dTDP-oleandrose glycosyltransferase, transfers the first oleandrose (B1235672) sugar to the C13-hydroxyl group of the aglycone. nih.gov A second oleandrose unit is then added to the first, forming the characteristic disaccharide chain of this compound. pnas.orgnih.gov This enzyme is specific for dTDP-oleandrose as the sugar donor but can utilize various avermectin aglycones as acceptors. nih.gov

Aglycone Synthesis and Modification

Regulation of this compound Biosynthesis

The primary activator is AveR, a LAL-family (Large ATP-binding regulators of the LuxR family) transcriptional regulator encoded by the aveR gene located within the biosynthetic cluster. frontiersin.orgfrontiersin.org AveR is essential for the transcription of the ave structural genes, and its inactivation completely abolishes avermectin production. asm.orgresearchgate.net

Beyond this central activator, other regulatory proteins fine-tune the biosynthesis:

Negative Regulators: SAV576, a TetR family transcriptional regulator, has been shown to inhibit avermectin production by indirectly affecting the expression of the ave genes. plos.org Another regulator, AvaR1, acts as a receptor for an autoregulator signal molecule and directly represses aveR expression, thus inhibiting avermectin biosynthesis. frontiersin.org MtrA (sav_5063) has also been reported to have a negative regulatory effect. mdpi.comresearchgate.net

Positive Regulators: SAV4189, a MarR-family regulator, indirectly stimulates avermectin production by increasing the expression of the activator gene aveR. frontiersin.org Similarly, AveT (SAV3619), another TetR-family regulator, acts as an activator for avermectin production, also by positively influencing aveR transcription. asm.org

This complex regulatory network allows S. avermitilis to integrate various physiological and environmental signals to control the energetically expensive production of avermectins. plos.org

Data Tables

Table 1: Key Genes in this compound Biosynthesis

| Gene(s) | Encoded Protein(s) | Function in this compound Biosynthesis |

|---|---|---|

| aveA1-A4 | AVES 1, 2, 3, 4 (Polyketide Synthases) | Synthesizes the macrocyclic polyketide backbone from an isobutyryl-CoA starter and malonyl-/methylmalonyl-CoA extenders. nih.govmdpi.com |

| aveC | AveC | Influences C22-C23 dehydration, leading to the C22-hydroxyl group characteristic of the "2" series components. wikipedia.orgnih.gov |

| aveD | AveD (C5 O-methyltransferase) | Inactive or its substrate is not available for the B2a precursor, resulting in a C5-hydroxyl group ("B" series). wikipedia.orgcabidigitallibrary.org |

| aveE | AveE (Cytochrome P450) | Catalyzes the formation of the bicyclic spiroketal furan ring. wikipedia.org |

| aveF | AveF (Ketoreductase) | Reduces the C5-keto group to a hydroxyl group, defining the "B" series. wikipedia.org |

| aveBI | AveBI (Glycosyltransferase) | Transfers L-oleandrose units from dTDP-L-oleandrose to the C13-OH of the aglycone. wikipedia.orgpnas.orgnih.gov |

| aveBII-BVIII | Oleandrose Biosynthesis Enzymes | Synthesize the activated sugar donor, dTDP-L-oleandrose. wikipedia.orgpnas.org |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | Avermectin A1a | | Avermectin A1b | | Avermectin A2a | | Avermectin A2b | | Avermectin B1a | | Avermectin B1b | | this compound | | Avermectin B2b | | 6,8a-seco-6,8a-deoxy-5-oxothis compound aglycone | | Acetic acid | | dTDP-L-oleandrose (deoxythymidine diphosphate-L-oleandrose) | | Glucose | | Isobutyryl-CoA | | Isoleucine | | L-oleandrose | | Malonyl-CoA | | Methylmalonyl-CoA | | Propionic acid | | Valine |

Molecular and Cellular Mechanisms of Action of Avermectin B2a

Interaction with Glutamate-Gated Chloride Channels in Invertebrates

The primary molecular target of Avermectin (B7782182) B2a in invertebrates is the glutamate-gated chloride channel (GluCl). wikipedia.orgplantaanalytica.comontosight.ai These channels are ligand-gated ion channels found in the nerve and muscle cells of protostome invertebrates, including nematodes and arthropods. wikipedia.orgnih.gov Avermectin B2a acts as a positive allosteric modulator of GluCls, meaning it enhances the effect of the natural ligand, glutamate. wikipedia.orgdrugbank.comnih.gov It binds to a site on the channel protein distinct from the glutamate-binding site. scielo.br This interaction potentiates the channel's response to glutamate, leading to an increased influx of chloride ions (Cl-) into the cell. wikipedia.orgplantaanalytica.comontosight.ai Some research also suggests that avermectins can directly activate these channels, even in the absence of glutamate. nih.gov

The binding of this compound to GluCls is characterized by high affinity and stereoselectivity. scielo.brrsc.org This specific interaction locks the channel in an open conformation, causing a prolonged increase in chloride conductance across the cell membrane. wikipedia.orgnih.gov

Neurophysiological Effects in Target Organisms

The increased chloride ion influx triggered by this compound leads to hyperpolarization of the neuronal and muscle cell membranes. wikipedia.orgnih.gov Hyperpolarization makes the cell interior more negative, moving the membrane potential further away from the threshold required to generate an action potential. This effective inhibition of electrical signal transmission disrupts neurotransmission in the target organism. drugbank.comnih.gov

The ultimate consequence of this neurophysiological disruption is flaccid paralysis of the invertebrate. wikipedia.orgplantaanalytica.com In nematodes, this paralysis affects the pharyngeal pump, inhibiting feeding, as well as somatic muscles, leading to immobilization. nih.gov In insects and other arthropods, the disruption of neuromuscular signaling results in paralysis and ultimately death.

The table below summarizes the key neurophysiological effects of this compound in target organisms.

| Effect | Description | Organism Type |

| Inhibition of Nerve Impulse Transmission | Blocks the transmission of electrical signals in nerve cells. drugbank.comnih.gov | Invertebrates |

| Muscle Paralysis | Causes a loss of muscle function, leading to immobility. wikipedia.orgplantaanalytica.com | Invertebrates |

| Inhibition of Feeding | Paralysis of the pharyngeal muscles prevents feeding. nih.gov | Nematodes |

Biological Activities and Efficacy Studies of Avermectin B2a and Its Derivatives

Anthelmintic Efficacy in Invertebrate Parasites

The anthelmintic properties of the avermectin (B7782182) complex were among the first to be discovered. apsnet.org The B-series components, including B2a, have generally demonstrated more potent biological activity than the A-series. semanticscholar.org Research has focused on its efficacy against various nematode species, both in laboratory settings and in vivo applications.

Avermectin B2a has shown significant efficacy against plant-parasitic nematodes, particularly root-knot nematodes of the Meloidogyne genus. In greenhouse tests, this compound provided excellent control of Meloidogyne incognita in sandy loam soil. nih.gov Field studies on tobacco infested with M. incognita demonstrated that granular formulations of this compound were effective in suppressing both root-gall development and nematode reproduction. apsnet.org Application of this compound resulted in a significant reduction in the number of eggs per plant. apsnet.org

Derivatives of this compound have also been synthesized to enhance its nematicidal properties. In one study, novel 23,24-alkene-avermectin B2a derivatives were developed and tested against M. incognita. researchgate.net The results showed that some of these derivatives had LC50 (lethal concentration, 50%) values comparable to that of the parent avermectin compound. researchgate.net For instance, one derivative (compound 9) showed an LC50 of 0.50 mg/L against M. incognita, and field experiments confirmed its ability to effectively control nematode outbreaks. researchgate.net

In field trials for the control of M. incognita on tobacco, this compound was compared with Avermectin B1a and the metabolite this compound 23-ketone. apsnet.org All three compounds were effective, and at a high application rate, this compound achieved a greater than 80% suppression of egg production, a level of control comparable to the registered nematicides ethoprop and fenamiphos. apsnet.org Another study highlighted that in an in vitro assay, this compound exhibited the lowest EC50 (effective concentration, 50%) against M. incognita second-stage juveniles (J2) when compared with several other nematicides, indicating high potency. nih.gov

Table 1: Comparative Efficacy of this compound and Analogues against *Meloidogyne incognita***

| Compound | Target | Efficacy Metric | Result | Source(s) |

| This compound | M. incognita eggs on tobacco | Egg Production Suppression | >80% | apsnet.org |

| Avermectin B1a | M. incognita eggs on tobacco | Egg Production Suppression | >75% | apsnet.org |

| This compound 23-ketone | M. incognita eggs on tobacco | Egg Production Suppression | >80% | apsnet.org |

| Ethoprop (standard nematicide) | M. incognita eggs on tobacco | Egg Production Suppression | >80% | apsnet.org |

| Fenamiphos (standard nematicide) | M. incognita eggs on tobacco | Egg Production Suppression | >80% | apsnet.org |

| This compound Derivative (Cmpd 9) | M. incognita | LC50 | 0.50 mg/L | researchgate.net |

| Avermectin (unspecified) | M. incognita | LC50 | 0.46 mg/L | researchgate.net |

In Vitro and In Vivo Studies on Nematode Species

Insecticidal Activity Spectrum

The avermectin family is known for its broad-spectrum insecticidal activity. nih.gov this compound and its derivatives have been evaluated against a range of insect pests in agriculture and for vector control.

This compound has demonstrated notable activity against pests from several major insect orders.

Coleoptera: Research has shown that this compound has the greatest activity against the corn rootworm (Diabrotica undecimpunctata) when compared to other natural avermectin components like B1a and A2a. google.com Initial studies of the avermectin complex also showed activity against the confused flour beetle (Tribolium confusum). apsnet.org

Homoptera: Synthesized oxime ester derivatives of this compound have shown potent insecticidal activity against the green peach aphid, Myzus persicae. rsc.org In laboratory assays, the parent this compound compound achieved 93.5% mortality, and certain derivatives showed comparable or even slightly higher efficacy. rsc.org

Lepidoptera: While the derivative Emamectin Benzoate (derived from Avermectin B1a) is famous for its anti-lepidopteran activity, derivatives of B2a have also been developed. researchgate.net A novel 23,24-alkene-avermectin B2a derivative (compound 9) was found to have an LC50 value of 0.047 mg/L against the oriental armyworm, Mythimna separata, which was superior to that of the standard avermectin. researchgate.net

Diptera: Early research indicated that the avermectin natural product complex is active against the ectoparasitic larvae of the sheep blowfly, Lucilia cuprina. apsnet.org

Table 2: Insecticidal Activity of this compound and Its Derivatives Against Various Pests**

| Compound | Target Pest | Order | Efficacy Metric | Result | Source(s) |

| This compound | Corn Rootworm (Diabrotica undecimpunctata) | Coleoptera | Comparative Activity | Most active natural component | google.com |

| This compound | Green Peach Aphid (Myzus persicae) | Homoptera | Mortality | 93.5% | rsc.org |

| This compound Derivative (8d) | Green Peach Aphid (Myzus persicae) | Homoptera | Mortality | 94.3% | rsc.org |

| This compound Derivative (Cmpd 9) | Oriental Armyworm (Mythimna separata) | Lepidoptera | LC50 | 0.047 mg/L | researchgate.net |

The application of avermectins in vector control often involves treating livestock to target blood-feeding arthropods. nih.gov While much of the specific research in this area has focused on Ivermectin (a derivative of Avermectin B1a), this compound and its derivatives are also recognized for their potential in controlling arthropod vectors. lookchem.comgoogle.com

Patents for novel Avermectin B2 derivatives state their utility in preventing and treating various endo- and ectoparasites of livestock, including lice and flies, which can act as disease vectors. google.com Initial research on the avermectin complex, which includes B2a, showed activity against the sheep blowfly, Lucilia cuprina, a significant myiasis-causing vector in sheep. apsnet.org Studies on analogues like Ivermectin have confirmed high efficacy (99% to 100%) against the hog louse, Haematopinus suis. nih.gov Similarly, Eprinomectin, another analogue, is effective against cattle biting and sucking lice, such as Linognathus vituli and Haematopinus eurysternus. nih.gov This demonstrates the potential of the avermectin class, including B2a derivatives, for controlling ectoparasitic vectors in animal husbandry.

Research on Agricultural and Horticultural Pests (e.g., Lepidoptera, Homoptera, Diptera, Coleoptera)

Acaricidal and Nematicidal Efficacy

Avermectins are well-established as potent acaricides (miticides) and nematicides. nih.govnih.gov Research into this compound and its derivatives has confirmed this dual activity.

The nematicidal efficacy is extensively documented in section 4.1. In field trials, this compound and its metabolite, this compound 23-ketone, provided control of the root-knot nematode M. incognita comparable to commercial standards. apsnet.org

In terms of acaricidal activity, derivatives of this compound have proven effective against spider mites. Laboratory studies testing oxime ester derivatives of this compound against the carmine (B74029) spider mite (Tetranychus cinnabarinus) found that several derivatives had activity comparable to the parent compound. rsc.org For example, at a concentration of 0.1 μg/mL, this compound caused 78.7% mortality, while two of its derivatives (8b and 8c) achieved 79.5% and 83.2% mortality, respectively. rsc.org Furthermore, a novel 23,24-alkene-avermectin B2a derivative (compound 9) showed an exceptionally low LC50 value of 0.0067 mg/L against T. cinnabarinus, indicating potency superior to the parent avermectin. researchgate.net

Effects on Mites and Root-Knot Nematodes

This compound has demonstrated considerable efficacy against various agricultural pests, particularly mites and root-knot nematodes. Research indicates that this compound provides excellent control of the root-knot nematode Meloidogyne incognita. peerjournals.net In greenhouse trials, it was found to be 10 to 30 times more potent than several commercial contact nematicides. peerjournals.net Its application has been shown to suppress root galling in crops such as tobacco and tomato. peerjournals.net Furthermore, studies on cucumbers have shown that avermectins can reduce the number of M. incognita juveniles found in the roots. peerjournals.net

Notably, this compound exhibits greater activity against the corn rootworm (Diabrotica undecimpunctata) compared to other avermectin components like B1a or A2a. sci-hub.se The development of derivatives from this compound has yielded compounds with even more potent and specific activities. For instance, a derivative identified as compound 9 showed a lethal concentration (LC50) value of 0.0067 mg/L against the carmine spider mite, Tetranychus cinnabarinus, a result superior to the parent avermectin. acs.orgnih.gov Another derivative, this compound 2,3-Ketone, has reported similar high levels of activity against M. incognita. peerjournals.net

The following table summarizes the nematicidal and acaricidal activity of this compound derivatives from recent studies.

| Compound | Target Pest | Activity (LC50 in mg/L) | Reference |

|---|---|---|---|

| This compound Derivative (Compound 9) | Meloidogyne incognita (Root-Knot Nematode) | 0.50 | acs.orgnih.govresearchgate.net |

| This compound Derivative (Compound 4) | Meloidogyne incognita (Root-Knot Nematode) | 0.63 | acs.orgnih.govresearchgate.net |

| Avermectin (Reference) | Meloidogyne incognita (Root-Knot Nematode) | 0.46 | acs.orgnih.govresearchgate.net |

| This compound Derivative (Compound 9) | Tetranychus cinnabarinus (Carmine Spider Mite) | 0.0067 | acs.orgnih.govresearchgate.net |

| This compound oxime ester derivative (Compound 8d) | Myzus persicae (Green Peach Aphid) | >90% activity | researchgate.net |

| This compound oxime ester derivative (Compound 8d) | Caenorhabditis elegans (Nematode) | >90% activity | researchgate.net |

Evaluation in Crop Protection Systems

The practical application of this compound and its derivatives in crop protection has been evaluated in various settings, from controlled laboratory conditions to field experiments. In greenhouse tests using sandy loam soil, this compound demonstrated effective control of the root-knot nematode M. incognita. peerjournals.net Further evaluations using in planta bioassays with cucumber seedlings confirmed its nematicidal activity. researchgate.net

Field trials have underscored the potential of this compound derivatives. A water-dispersible granule formulation of a 23,24-alkene-avermectin B2a derivative (compound 9) was shown to effectively control outbreaks of M. incognita, achieving an efficacy of 84.9%. acs.orgnih.govresearchgate.net Another innovative approach involves the use of microcapsules. Polyurethane microcapsules containing Avermectin B2 were developed to protect the compound from photolysis and improve its soil mobility. researchgate.netacs.org This formulation was able to control root-knot nematode populations with an efficacy of 80.80% in field trials. researchgate.netacs.org These microcapsules also showed enhanced performance compared to technical Avermectin B2 in controlling nematodes on tomato plants. acs.org

The table below presents findings from various crop protection evaluations.

| Formulation/Compound | Crop | Target Pest | Efficacy/Finding | Reference |

|---|---|---|---|---|

| This compound | Cucumber | M. incognita | Showed the lowest EC50 in a microplot experiment compared to other nematicides. | researchgate.net |

| This compound Derivative (Compound 9) Water-Dispersible Granules | General Field Use | M. incognita | 84.9% efficacy in controlling outbreaks. | acs.orgnih.govresearchgate.net |

| Avermectin B2 Microcapsules | Tomato | Root-Knot Nematodes | 80.80% control efficacy. Superior to technical avermectin B2. | researchgate.netacs.org |

| This compound | General Greenhouse Use | M. incognita | Excellent control in sandy loam soil. | peerjournals.net |

Exploration of Other Biological Activities (e.g., Antibacterial Activity against Specific Microorganisms)

While the primary focus of this compound research has been on its potent nematicidal and acaricidal properties, the broader class of avermectins has been investigated for other biological activities. Generally, avermectins were considered to have limited antibacterial action. nih.gov However, recent studies have shown that some avermectin compounds, such as ivermectin, selamectin, and moxidectin, are effective against certain mycobacterial species, including drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.govmdpi.com There is also evidence for the effectiveness of some avermectins against Chlamydia trachomatis. nih.gov

It is important to note that these antibacterial findings are largely associated with other avermectin analogues, and this compound itself is not reported to have strong activity against bacteria or fungi. The primary documented strength of this compound remains its targeted action against specific nematodes and arthropods. peerjournals.net

Chemical Synthesis, Derivatization, and Analog Development of Avermectin B2a

Strategies for Chemical Modification of the Avermectin (B7782182) B2a Core Structure

Site-Selective Acylation and Derivatization

The selective acylation of Avermectin B2a's hydroxyl groups is a pivotal technique for creating new analogs. The molecule possesses hydroxyl groups at the C-5, C-7, C-23, and C-4″ positions, each with varying reactivity. jst.go.jpresearchgate.net

Standard acetylation using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) often results in poor site-selectivity, leading to a mixture of mono- and di-acetylated products. researchgate.netnih.gov However, the use of specialized organocatalysts can significantly enhance the selectivity of acylation. For instance, certain chiral 4-pyrrolidinopyridine (B150190) catalysts have been shown to favor acylation at the C-5 hydroxyl group. researchgate.netrsc.org Interestingly, the enantiomer of such a catalyst can direct trihaloacetylation to the C-4″ position with high selectivity. The choice of solvent can also influence and even reverse the site-selectivity of these organocatalysts. rsc.org This level of control, achieved by combining a specific organocatalyst with an appropriate acid anhydride, is crucial for systematically studying structure-activity relationships. researchgate.netnih.gov

One-Pot Multistep Reaction Syntheses

To improve efficiency and reduce environmental impact from byproducts of avermectin fermentation, one-pot multistep reactions have been developed. researchgate.net This approach allows for the synthesis of complex derivatives from this compound in a single reaction vessel, streamlining the process. A notable example is the synthesis of 23,24-alkene-avermectin B2a derivatives. researchgate.net These reactions are valuable for creating novel compounds with potential as low-toxicity pesticides. researchgate.net

Conversion of this compound to Other Avermectin Analogues (e.g., Avermectin B1a)

A reported method for this conversion involves a four-step reaction sequence:

Selective silylation of the C4″- and C5-hydroxyl groups.

Mesylation of the remaining C23-hydroxyl group.

Elimination induced by tetra-n-butylammonium oxalate.

Deprotection of the silyl (B83357) groups. researchgate.net

This process underscores the importance of controlling the reactivity of the various hydroxyl groups to achieve the desired transformation.

Development of Novel this compound Derivatives for Enhanced Bioactivity

The development of novel this compound derivatives is driven by the need for compounds with improved insecticidal and acaricidal properties.

Synthesis of Oxime Ester Derivatives

Three series of this compound oxime ester derivatives have been synthesized and have shown promising insecticidal activities. nih.govrsc.org The synthetic route to these compounds involves several key steps:

Selective protection of the 5-hydroxyl group. nih.gov

Protection of the hydroxyl groups at the 4″- and 23-positions. nih.gov

Removal of the initial protecting group at the 5-position. nih.gov

Subsequent reactions to introduce the oxime ester functionality. nih.gov

Bioassays of these derivatives have demonstrated potent activities against various pests. nih.govrsc.org For instance, certain derivatives exhibited significant efficacy against Myzus persicae, Caenorhabditis elegans, and Tetranychus cinnabarinus. rsc.org One particular compound, 8d, showed excellent activity against M. persicae and C. elegans, surpassing the potency of the parent this compound. nih.gov

Generation of Alkene Derivatives

The synthesis of 23,24-alkene-avermectin B2a derivatives via a one-pot multistep reaction has yielded compounds with significant bioactivity. acs.org These derivatives have been characterized using NMR and high-resolution mass spectrometry. researchgate.net

Bioassay results revealed that some of these alkene derivatives have LC50 values against Meloidogyne incognita that are comparable to that of the commercial product, avermectin. researchgate.net Notably, one derivative, compound 9, demonstrated superior activity against Tetranychus cinnabarinus and Mythimna separata compared to avermectin. researchgate.net Field experiments with a water-dispersible granule formulation of compound 9 showed effective control of M. incognita. researchgate.net

Table of Synthesized this compound Derivatives and their Bioactivity

Exploration of Hybrid Molecules

The development of hybrid molecules represents a strategic approach in medicinal and agricultural chemistry, aiming to create novel chemical entities by combining two or more distinct pharmacophores into a single molecule. In the context of this compound, this strategy is employed to enhance its biological activity spectrum, overcome resistance, and improve its physicochemical properties. researchgate.net The core principle is that the resulting hybrid molecule may exhibit dual modes of action or synergistic effects, surpassing the efficacy of the individual parent molecules. The this compound structure, with its multiple reactive sites including hydroxyl groups and double bonds, serves as a versatile scaffold for such modifications. researchgate.net

Research into this compound hybrids has explored several avenues, including the synthesis of derivatives that incorporate other bioactive moieties like carbamates, oxime esters, and triazoles. researchgate.netnyxxb.cnrsc.org These modifications are not merely additions but are designed to interact with new biological targets or to enhance the interaction with the primary target, the glutamate-gated chloride channels (GluCls) or gamma-aminobutyric acid (GABA) receptors. researchgate.netnyxxb.cn

One prominent area of investigation involves creating hybrids that merge the structural features of avermectins with those of other macrocyclic lactones, such as milbemycins, through combinatorial biosynthesis. nih.govd-nb.info This method involves genetically engineering the polyketide synthase (PKS) assembly line in the producing organism, Streptomyces avermitilis, by swapping gene domains with those from other species. nih.govd-nb.info This sophisticated technique can generate novel macrolide backbones that are true hybrids of their parent compounds. nih.gov

Chemical synthesis provides a more direct route to a wider array of hybrid structures. For instance, researchers have successfully introduced functional carbamate (B1207046) fragments into the C4" position of this compound. nyxxb.cn Molecular docking studies of these hybrids suggest that the introduced fragment can form additional interactions, such as π-π stacking with aromatic residues in the target receptor, which may contribute to enhanced insecticidal activity. nyxxb.cn Similarly, this compound oxime ester derivatives have been synthesized, linking the avermectin core to various carboxylic acid groups, resulting in compounds with potent activity against a range of pests. rsc.orgnih.gov

Another successful approach has been the use of "click chemistry" to create 4"-avermectin triazole derivatives that incorporate an amide unit. researchgate.net These hybrids have demonstrated notable insecticidal activities, showcasing the potential of combining the avermectin scaffold with the versatile triazole ring system. researchgate.net The exploration of such hybrid molecules continues to be a fertile ground for discovering next-generation pesticides and anthelmintics derived from the this compound template.

Research Findings on this compound Hybrid Molecules

Detailed studies have yielded several promising this compound-based hybrid compounds with significantly enhanced biological activities.

This compound C4"-Carbamate Derivatives: To improve insecticidal potency, a series of 21 novel this compound C4"-carbamate derivatives were synthesized. nyxxb.cn The introduction of a functional carbamate fragment at the C4" position was the key modification. Bioassays revealed that the insecticidal activities of most of these hybrid compounds against pests like Mythimna separata, Spodoptera frugiperda, Ostrinia furnacalis, and Helicoverpa armigera were improved. Notably, compound Z5 exhibited excellent insecticidal activity against M. separata and S. frugiperda, with LC50 values of 1.02 mg/L and 2.44 mg/L, respectively. This level of activity was superior to the control, Avermectin B1a, and more than 20 times higher than the parent compound, this compound. nyxxb.cn

This compound Oxime Ester Derivatives: Three series of this compound oxime ester derivatives were synthesized and evaluated for their insecticidal properties against Myzus persicae (green peach aphid), Caenorhabditis elegans (nematode), and Tetranychus cinnabarinus (carmine spider mite). researchgate.netrsc.org The results indicated that several of the synthesized derivatives showed potent insecticidal activities. rsc.org Specifically, compound 8d displayed excellent activity (>90%) against M. persicae and C. elegans, proving more potent than the unmodified this compound. researchgate.netrsc.org This suggests that compound 8d could be a valuable lead compound for designing new this compound derivatives. rsc.org

23,24-alkene-avermectin B2a Derivatives: In an effort to utilize byproducts from avermectin fermentation, 23,24-alkene-avermectin B2a derivatives were synthesized. researchgate.net Bioassays showed that compounds 4 and 9 had LC50 values of 0.63 mg/L and 0.50 mg/L, respectively, against the root-knot nematode Meloidogyne incognita, which is comparable to the activity of avermectin. researchgate.net More impressively, compound 9 demonstrated superior activity against Tetranychus cinnabarinus and Mythimna separata, with LC50 values of 0.0067 mg/L and 0.047 mg/L, respectively, surpassing that of avermectin. researchgate.net

Table 1: Examples of Synthesized this compound Hybrid Molecules

| Hybrid Type | Modification Details | Target Pest(s) | Key Finding |

|---|---|---|---|

| C4"-Carbamate Derivative (Compound Z5) | Introduction of a specific carbamate fragment at the C4" position of the oleandrose (B1235672) sugar. | Mythimna separata, Spodoptera frugiperda | Over 20 times more active than this compound; more potent than Avermectin B1a. nyxxb.cn |

| Oxime Ester Derivative (Compound 8d) | Synthesis of an oxime ester by modifying the C5-oxo group and coupling with a carboxylic acid. | Myzus persicae, Caenorhabditis elegans | Showed excellent activity (>90%), surpassing the potency of the parent this compound. researchgate.netrsc.org |

| 23,24-alkene Derivative (Compound 9) | Creation of a double bond at the C23-C24 position through a one-pot multistep reaction. | Tetranychus cinnabarinus, Mythimna separata | Significantly superior insecticidal activity compared to standard avermectin. researchgate.net |

| Biosynthetic Hybrid (Avermectin/Milbemycin) | Replacement of the aveDH2-KR2 PKS domain with the milDH2-ER2-KR2 domain. | Not specified for B2a hybrid | Successfully created a hybrid PKS, demonstrating a viable pathway for novel analog generation. nih.govd-nb.info |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Avermectin B1a |

| This compound |

| Avermectin-GABAAR PAM hybrids |

| Avermectin-Imidazo[1,2-a]pyridine hybrids |

| Carbamate |

| Ivermectin |

| Milbemycin |

Structure Activity Relationship Sar Analysis of Avermectin B2a Analogues

Impact of Structural Modifications on Biological Potency and Spectrum

The modification of the Avermectin (B7782182) B2a structure has led to the discovery of analogues with significantly altered biological profiles. Research has demonstrated that even subtle chemical changes can have a profound impact on both the potency against specific pests and the broader spectrum of activity.

One area of focus has been the synthesis of oxime ester derivatives. Studies involving the creation of 5-deoxyavermectin B2a oxime esters have yielded compounds with potent insecticidal activities against various pests, including Myzus persicae, Caenorhabditis elegans, and Tetranychus cinnabarinus. rsc.orgrsc.org For example, specific derivatives have shown insecticidal activity greater than that of the parent this compound molecule. rsc.orgnih.gov

Another successful modification involves the C23-position, where this compound possesses a hydroxyl group. This site has been targeted to create 23,24-alkene-avermectin B2a derivatives. Bioassays of these compounds have demonstrated significant nematicidal activity against Meloidogyne incognita. acs.orgresearchgate.net Certain synthesized derivatives displayed efficacy comparable to commercial avermectin, highlighting the potential of this modification strategy for developing new nematicides. acs.org

The tables below summarize the biological activities of representative this compound analogues from different modification strategies.

Table 1: Insecticidal Activity of 5-deoxythis compound Oxime Ester Derivatives Data sourced from studies on synthetic avermectin derivatives. rsc.orgrsc.orgnih.gov

| Compound | Modification Type | Target Pest | Observed Activity |

|---|---|---|---|

| This compound | Parent Compound | M. persicae, C. elegans | Baseline Activity |

| Compound 8d | Disaccharide Oxime Ester | M. persicae, C. elegans | >90% activity, more potent than this compound |

| Compound 8b | Disaccharide Oxime Ester | C. elegans | More potent than monosaccharide/aglycone analogues |

| Compound 11k | Monosaccharide Oxime Ester | T. cinnabarinus | Potent insecticidal activity |

| Compound 14j | Aglycone Oxime Ester | T. cinnabarinus | Potent insecticidal activity |

Table 2: Nematicidal Activity of 23,24-alkene-avermectin B2a Derivatives Data based on research into novel B2a derivatives as pesticide candidates. acs.orgresearchgate.net

| Compound | Modification Type | Target Pest | LC50 (mg/L) |

|---|---|---|---|

| Avermectin | Commercial Standard | M. incognita | 0.46 |

| Compound 4 | 23,24-alkene derivative | M. incognita | 0.63 |

| Compound 9 | 23,24-alkene derivative | M. incognita | 0.50 |

Identification of Key Moieties Influencing Activity (e.g., Disaccharide Group, Substitution Positions)

SAR studies have successfully identified several key structural features of the this compound molecule that are critical for its biological activity.

Disaccharide Group: The oleandrose-oleandrose disaccharide attached at the C-13 position is a major determinant of potency. Research has consistently shown that the insecticidal activities of disaccharide derivatives are more potent than their corresponding monosaccharide and aglycone analogues. nih.gov While the bisoleandrosyl group is lipophilic, it is a frequent target for chemical modification. mdpi.com

C-5 Position: The hydroxyl group at the C-5 position is another crucial site. Site-selective acylation at this position has been achieved using organocatalysis, providing a method to generate novel analogues for SAR evaluation. jst.go.jp

C-23 Position: The hydroxyl group at C-23 is a defining feature of the "B2" series of avermectins. This position is not only a handle for chemical reactions, such as the cleavage of the spiroketal moiety to produce new analogues, but its presence or modification directly influences the compound's biological profile. jst.go.jp

C-25 Position: The nature of the substituent at C-25, which is a sec-butyl group in this compound, affects the molecule's properties. google.com For instance, the commercial product doramectin (B1670889) features a cyclohexyl group at this position, which was introduced via mutational biosynthesis and results in a longer biological half-life compared to other avermectins.

Benzofuran (B130515) Moiety: The benzofuran portion of the macrocycle is considered essential for the molecule's interaction with its primary target in invertebrates, the glutamate-gated chloride channels (GluCl). nih.gov

4"-Position: The 4"-hydroxyl group on the terminal oleandrose (B1235672) sugar is a well-studied site for modification. mdpi.com Introducing different chemical groups at this position can alter properties like stability and distribution without significantly compromising the intrinsic potency of the parent drug. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. wikipedia.org For avermectins, QSAR studies provide predictive models that guide the synthesis of new derivatives with enhanced potency. researchgate.netjocpr.com

These models use mathematical equations to establish a relationship of the form: Activity = f(molecular descriptors) . wikipedia.org The molecular descriptors are numerical values that quantify various physicochemical and structural properties of the molecules.

Several QSAR analyses have been conducted on avermectin analogues, revealing key factors that influence their insecticidal potency. nih.gov These studies have shown that the biological activity is significantly affected by:

Branching and Connectivity: The degree of branching in side chains influences how the molecule fits into its target site. researchgate.net

Electronic Properties: The distribution of electrons within the molecule, which can be altered by adding or changing functional groups, impacts binding affinity. nih.gov

Number of Double Bonds: The degree of unsaturation in the macrocyclic ring or side chains can affect the molecule's conformation and, consequently, its activity. researchgate.net

A common 3D-QSAR technique applied to avermectins is Comparative Molecular Field Analysis (CoMFA). researchgate.net CoMFA generates a 3D model by aligning the structures of a series of analogues and calculating their steric and electrostatic fields. This model can then predict the activity of new, unsynthesized compounds and provide visual representations of regions where modifications are likely to increase or decrease potency.

Chemoenzymatic and Combinatorial Biosynthesis for SAR Studies

To explore the SAR of this compound more broadly, researchers have turned to advanced synthetic strategies that generate diverse libraries of analogues. rsc.org

Combinatorial biosynthesis involves the genetic manipulation of the Streptomyces avermitilis biosynthetic pathway to produce novel avermectin structures. rsc.orgresearchgate.net The avermectin backbone is assembled by large, modular enzymes called polyketide synthases (PKS). nih.govresearchgate.net By altering the genes that code for these enzymes, it is possible to change the building blocks incorporated into the macrocycle. rsc.org For example, exchanging acyltransferase (AT) domains from the PKS clusters of other pathways can lead to the incorporation of different extender units. researchgate.net Similarly, mutational biosynthesis, where precursor-feeding pathways are blocked and supplemented with synthetic analogues, has been used to create derivatives like doramectin with a modified C-25 substituent.

Chemoenzymatic synthesis combines chemical reactions with biological catalysis to achieve specific modifications that are difficult to perform using traditional chemistry alone. A key example is the use of organocatalysts for the site-selective acylation of the multiple hydroxyl groups on this compound. jst.go.jp This approach allows for the functionalization of a specific hydroxyl group, such as the one at C-5, while leaving others untouched, thereby enabling the systematic study of how modifications at each position affect biological activity. jst.go.jp This method overcomes the often complex protection-deprotection schemes required in purely chemical synthesis. jst.go.jp

These innovative approaches accelerate the generation of diverse avermectin analogues, providing a rich dataset for SAR studies and facilitating the discovery of next-generation parasiticides. rsc.org

Analytical Methodologies for Avermectin B2a Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for the separation of Avermectin (B7782182) B2a from complex mixtures and other avermectin congeners.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of avermectins. oup.comresearchgate.net A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724), methanol (B129727), and water. nih.govresearchgate.net For instance, one method specifies a mobile phase of acetonitrile, methanol, and water in a 40:40:20 (v/v/v) ratio with UV detection at 254 nm. nih.gov Another HPLC method for separating Avermectin B1a and B2a from mycelium uses a C18 column with a mobile phase of water/acetonitrile (7:93) and UV detection at 245 nm, where Avermectin B2a has a retention time of approximately 6.2-6.4 minutes. google.com

Ultra-High-Performance Liquid Chromatography (UHPLC), offering higher resolution and faster analysis times, is increasingly preferred, especially when coupled with mass spectrometry. mdpi.com UHPLC systems can effectively separate various avermectins, including this compound, from complex matrices like agricultural crops and animal tissues. mdpi.comscielo.br A typical UHPLC setup might utilize a C18 column and a gradient mobile phase, such as water with ammonium (B1175870) formate (B1220265) and an organic phase of acetonitrile or methanol with formic acid. preprints.orgfda.gov

Table 1: HPLC and UHPLC Conditions for Avermectin Analysis

| Technique | Column | Mobile Phase | Detection | Analyte(s) | Reference |

|---|---|---|---|---|---|

| HPLC | Ultimate XB-C18 (5 µm, 4.6 mm × 150 mm) | Acetonitrile:Methanol:Water (40:40:20, v/v/v) | UV at 254 nm | Avermectin B2 | nih.gov |

| HPLC | C18 (250mm) | Water:Acetonitrile (7:93) | UV at 245 nm | Avermectin B1a and B2a | google.com |

| UHPLC | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | (A) 1 mM HCOONH4 (0.1% HCOOH); (B) ACN-MeOH (0.1% HCOOH) (1:1) | MS/MS | Avermectins and Milbemycins | researchgate.net |

| HPLC | Agilent Eclipse Plus C8 (4.6 x 50 mm, 1.8 µm) | (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile | MS/MS | 7 Avermectins | fda.gov |

Gas Chromatography (GC) Applications

While less common than liquid chromatography for avermectin analysis due to the low volatility and thermal lability of these compounds, Gas Chromatography (GC) has been used, often requiring derivatization of the analytes prior to detection. researchgate.net GC coupled with mass spectrometry (GC-MS) can be employed for the analysis of avermectin residues. researchgate.net However, for routine analysis of this compound, HPLC and LC-MS/MS are generally the preferred methods.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) provides high selectivity and sensitivity, making it an indispensable tool for the detection and quantification of this compound at trace levels.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for the determination of avermectin residues. mdpi.com This technique combines the separation power of LC with the specific and sensitive detection capabilities of MS/MS. For the analysis of avermectins in various food matrices, LC-MS/MS methods have been developed that can achieve low limits of detection, often in the sub-microgram per kilogram (µg/kg) range. mdpi.comresearchgate.net Electrospray ionization (ESI) in positive mode is commonly used for the analysis of avermectins. preprints.orgfda.gov

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is crucial for the unambiguous identification and quantification of this compound. This is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. fda.gov In MRM, a specific precursor ion for the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This process significantly reduces background noise and enhances selectivity. For avermectins, ammonium adducts ([M+NH₄]⁺) or protonated molecules ([M+H]⁺) are often monitored as precursor ions. fda.gov The selection of specific precursor-to-product ion transitions provides a high degree of confidence in the identification of the target compound. mdpi.comresearchgate.net The most intense transition is typically used for quantification, while a second transition is used for confirmation. mdpi.compreprints.org

Table 2: Exemplary MS/MS Parameters for Avermectin Analysis

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantification) | Product Ion 2 (m/z) (Confirmation) | Reference |

|---|---|---|---|---|

| Avermectin B1a | 890.5 | 567.4 | 305.1 | eurl-pesticides.eu |

| Avermectin B1b | 876.6 | 553.3 | 291.2 | eurl-pesticides.eu |

Sample Preparation and Extraction Techniques (e.g., QuEChERS-Based Methods)

Effective sample preparation is a critical step to extract this compound from the sample matrix and remove interfering substances prior to chromatographic analysis. A widely adopted and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. mdpi.comscielo.br

The QuEChERS method typically involves an initial extraction with an organic solvent, usually acetonitrile, followed by a partitioning step where salts are added to induce phase separation. mdpi.com For different matrices, variations of the QuEChERS method, such as the original unbuffered, acetate-buffered, and citrate-buffered methods, have been evaluated. scielo.br

A common QuEChERS workflow for a solid matrix involves:

Homogenizing the sample with water. mdpi.com

Adding an extraction solvent like acetonitrile or a mixture of acetonitrile and isopropanol. mdpi.com

Adding a salt mixture, such as magnesium sulfate, sodium chloride, and sodium citrate (B86180) salts, to induce liquid-liquid partitioning. mdpi.comeurl-pesticides.eu

Centrifuging to separate the layers. eurl-pesticides.eu

Cleaning up the supernatant using dispersive solid-phase extraction (d-SPE) with sorbents like C18, primary secondary amine (PSA), or specialized materials like EMR-Lipid to remove co-extractives such as fats and pigments. mdpi.comscielo.br

For example, a modified QuEChERS citrate method for analyzing avermectins in soybean, bean, and maize involves extraction with a mixture of acetonitrile and isopropanol, followed by a clean-up step using activated EMR-Lipid. mdpi.com This approach has been shown to yield clean extracts and achieve low limits of detection. mdpi.comresearchgate.net

Table 3: Overview of QuEChERS Method Variations for Avermectin Extraction

| QuEChERS Method | Matrix | Extraction Solvent | Partitioning Salts | d-SPE Sorbent(s) | Reference |

|---|---|---|---|---|---|

| Original (Unbuffered) | Ovine Muscle | Acetonitrile | NaCl, MgSO₄ | C18, MgSO₄ | scielo.br |

| Acetate (B1210297) Buffered | Ovine Muscle | Acetonitrile with 1% Acetic Acid | MgSO₄, NaAc | C18, MgSO₄ | scielo.br |

| Citrate Buffered | Ovine Muscle | Acetonitrile | MgSO₄, NaCl, Na₃Cit·2H₂O, Na₂HCit·1.5H₂O | C18, MgSO₄ | scielo.br |

| Modified Citrate | Soybean, Bean, Maize | Acetonitrile:Isopropanol (9:1, v/v) | MgSO₄, NaCl, C₆H₅Na₃O₇·2H₂O, C₆H₆Na₂O₇·1.5H₂O | EMR-Lipid, MgSO₄, NaCl | mdpi.com |

Linearity and Detection Limit Studies in Complex Matrices

The accurate quantification of this compound, a minor component of the Avermectin complex, in intricate environmental and biological samples necessitates robust analytical methodologies. plantaanalytica.com Key validation parameters for these methods are linearity and the limits of detection (LOD) and quantification (LOQ), which define the performance and sensitivity of the assay across a range of concentrations within a specific matrix. Research has focused on developing and validating methods, primarily using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to achieve the low detection limits required for residue analysis in diverse and complex matrices such as animal tissues, agricultural crops, and environmental samples. iacademic.info

The linearity of an analytical method demonstrates its capacity to produce test results that are directly proportional to the concentration of the analyte in the sample. scielo.br For avermectins, this is typically evaluated by constructing calibration curves from fortified blank matrix extracts and assessing the correlation coefficient (r) or the coefficient of determination (r²). Studies consistently show excellent linearity for avermectin analysis across various matrices. For instance, a UHPLC-MS/MS method for determining avermectins in agricultural crops like soybean, bean, and maize demonstrated linearity with a determination coefficient (r²) greater than 0.99 using matrix-matched calibration over a concentration range of 1 to 20 μg L⁻¹. preprints.orgmdpi.com Similarly, an LC-MS/MS method for analyzing avermectin residues in salmon muscle and pepper showed linear calibration curves from the instrumental limits of quantification up to 500 µg/kg, with correlation coefficients between 0.9989 and 0.9997. researchgate.net In the analysis of ivermectin in milk, both solvent and matrix-matched calibration curves exhibited strong linearity (r=0.998 and r=0.993, respectively) over a range of 1–100 ng/mL.

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. epa.gov Achieving low LODs and LOQs is critical for monitoring trace residues. In complex food matrices, a QuEChERS extraction method combined with UHPLC-MS/MS analysis achieved LODs of 1.2 μg/kg for abamectin (B1664291) (which includes Avermectin B1a and B1b) and other avermectins in soybean, bean, and maize. preprints.orgmdpi.com For environmental samples, an LC-MS/MS method was developed to determine avermectins in water, sediment, and soil, with LOQs ranging from 2.5 to 14 ng/L in water and 0.5 to 2.5 ng/g in soil and sediment. nih.gov Another method specifically for avermectins in soil reported a quantitative LOQ of 0.5 µg/kg. epa.gov

The following tables summarize the findings from various studies on the linearity and detection limits for avermectins in complex matrices.

Table 1: Linearity of Avermectin Detection in Various Matrices This interactive table summarizes the linearity data from different analytical studies.

| Analyte(s) | Matrix | Analytical Method | Concentration Range | Correlation Coefficient (r or r²) | Citation |

|---|---|---|---|---|---|

| Abamectin, Ivermectin, Emamectin, Doramectin (B1670889) | Salmon Muscle, Pepper | LC-MS/MS | ILQ* to 500 µg/kg | 0.9989–0.9997 (r) | researchgate.net |

| Abamectin, Doramectin, Emamectin, Ivermectin, Eprinomectin | Soybean, Bean, Maize | UHPLC-MS/MS | 1, 2, 5, 10, 20 µg L⁻¹ | > 0.99 (r²) | preprints.orgmdpi.com |

| Abamectin, Ivermectin, Doramectin, Eprinomectin, Moxidectin | Milk | UHPLC-MS/MS | 5-30 µg/kg (most analytes) | > 0.98 (r²) | ujecology.com |

| Ivermectin | Milk | LC-MS/MS | 1–100 ng/mL | 0.998 (solvent), 0.993 (matrix) (r) | |

| Ivermectin | Feces, Soil, Sewage | LC-MS/MS | 1.5–500 µg/L (feces), 1.5–15 µg/L (soil/sewage) | ≥ 0.99 (r²) | nih.gov |

| Eprinomectin B1a/B1b | Polymeric Systems | HPLC | 1.157 - 375.171 µg/mL (B1a) | Not specified | scielo.br |

*ILQ: Instrumental Limit of Quantification

Table 2: Detection and Quantification Limits for Avermectins in Complex Matrices This interactive table presents the Limits of Detection (LOD) and Quantification (LOQ) from various studies.

| Analyte(s) | Matrix | Analytical Method | LOD | LOQ | Citation |

|---|---|---|---|---|---|

| Avermectins | Food | LC-MS/MS | ≤ 1.10 µg/kg | Not Specified | researchgate.net |

| Abamectin, Ivermectin, etc. | Soybean, Bean, Maize | UHPLC-MS/MS | 1.2 µg/kg | Not Specified | preprints.orgmdpi.com |

| Ivermectin | Feces | LC-MS/MS | 0.66 µg/kg | 1.5 µg/kg | nih.gov |

| Ivermectin | Soil | LC-MS/MS | 0.54 µg/kg | 1.5 µg/kg | nih.gov |

| Ivermectin | Sewage | LC-MS/MS | 0.36 µg/kg | 1.5 µg/kg | nih.gov |

| Ivermectin | Milk | LC-MS/MS | 2.5 ng/mL | 10 ng/mL | |

| Avermectins | Water | LC-MS/MS | Not Specified | 2.5–14 ng/L | nih.gov |

| Avermectins | Soil, Sediment | LC-MS/MS | Not Specified | 0.5–2.5 ng/g | nih.gov |

| Avermectin B1a, B1b | Soil | LC-MS/MS | Not Specified | 0.5 µg/kg | epa.gov |

| Abamectin, Ivermectin | Eggs | HPLC-PDA | 2.1–10.5 µg/kg | 7.8–28.4 µg/kg | researchgate.net |

Environmental Fate, Ecotoxicology, and Persistence of Avermectin B2a

Environmental Pathways and Distribution in Agroecosystems

The introduction of Avermectin (B7782182) B2a into the environment is primarily linked to its use in livestock. Its physical and chemical properties largely dictate its subsequent movement and distribution within agricultural landscapes.

Excretion Pathways from Treated Livestock

Following administration to livestock for parasite control, a significant portion of the Avermectin B2a dose is eliminated from the animal's body. The primary route of excretion is through feces, with estimates suggesting that a large proportion of the administered dose is excreted. publications.gc.caresearchgate.net For instance, studies on the broader avermectin class show that between 80% and 98% of the drug can be excreted in feces, often in its parent, unmetabolized form. publications.gc.caresearchgate.net A much smaller fraction, around 2%, is typically released in urine. vt.edu This high concentration of the active compound in manure makes it the principal source of environmental contamination. publications.gc.camdpi.com The excreted compounds can persist in dung pats for extended periods, sometimes up to two months, creating a long-lasting source of environmental release. publications.gc.ca

Runoff, Soil Erosion, and Groundwater Transport Mechanisms

Once excreted into pastures, the fate of this compound is governed by its interaction with soil and water. Avermectins, in general, have low water solubility and a high affinity for binding to soil and organic particles. publications.gc.ca This strong binding (sorption) to soil significantly limits the potential for this compound to leach through the soil profile and contaminate groundwater. publications.gc.ca

Consequently, the dominant transport mechanisms for this compound into adjacent aquatic environments are linked to surface movement. These pathways include:

Soil Erosion: The movement of soil particles, to which the compound is bound, during rainfall events. publications.gc.cafairway-is.eu

Surface Runoff: The flow of water over the land surface, carrying dissolved and particle-bound this compound. publications.gc.cafairway-is.eu

Direct Deposition: The excretion of manure directly into or near water bodies by grazing animals. publications.gc.ca

Studies have indicated that soil erosion can be a significant pathway, with the potential to transport considerable amounts of avermectins into nearby watercourses. publications.gc.ca In contrast, due to its chemical properties, groundwater seepage is not considered a major contamination route. publications.gc.ca

Degradation and Transformation Pathways in Environmental Compartments

The persistence of this compound in the environment is determined by how quickly it breaks down. This degradation occurs through several processes, primarily driven by light and microbial activity in soil and water.

Photolysis and Hydrolysis Kinetics

This compound is known to be sensitive to light. acs.org Photolysis, or degradation by sunlight, is a major pathway for the breakdown of avermectins on soil surfaces and in the upper layers of water bodies. epa.govresearchgate.net For the closely related Avermectin B1, the photolysis half-life (the time it takes for half the compound to degrade) can be as short as 12.5 hours in water. epa.gov Encapsulating this compound in microcapsules has been shown to improve its resistance to photolysis, thereby extending its effectiveness for pest control. acs.org In contrast, hydrolysis, the breakdown of the chemical by reaction with water, is not considered a significant degradation pathway for avermectins under typical environmental pH conditions (pH 5-9). epa.gov

Aerobic and Anaerobic Biodegradation in Soil and Sediment

Microbial activity is a crucial factor in the degradation of avermectins in soil and sediment. researchgate.net Biodegradation generally occurs more rapidly under aerobic (oxygen-present) conditions compared to anaerobic (oxygen-absent) conditions. mdpi.comcsic.esresearchgate.net

| Degradation Pathway | Environment | Half-Life / Rate | Source |

| Photolysis | Water Surface | 12.5 hours (for Avermectin B1) | epa.gov |

| Photolysis | Surface Soil | 21 hours (for Abamectin) | |

| Hydrolysis | Water (pH 5, 7, 9) | Not a significant pathway | epa.gov |

| Aerobic Biodegradation | Soil (Lab) | DT50 up to 4 days (for Abamectin) | researchgate.net |

| Field Dissipation | Soil | ~31 days (for Abamectin) |

Ecotoxicological Assessment in Non-Target Organisms

The potent insecticidal properties of this compound raise significant concerns about its impact on organisms not targeted by the treatment. mdpi.com Its mode of action, which affects the nervous systems of invertebrates, makes a wide range of beneficial organisms susceptible.

The primary ecological risk is to dung-colonizing insects, such as dung beetles (Coleoptera) and flies (Diptera), which are essential for breaking down manure and recycling nutrients in pasture ecosystems. publications.gc.caresearchgate.net Residues of avermectins in dung can be lethal or have sublethal effects, such as reducing reproduction and inhibiting development of the larval stages. publications.gc.caunirioja.es This can lead to a significant delay in the degradation of dung pats, impacting pasture quality and availability. unirioja.es

Aquatic ecosystems are also at risk from this compound entering via runoff and soil erosion. Aquatic invertebrates, particularly crustaceans like Daphnia (water fleas), are highly sensitive to even very low concentrations of avermectins. publications.gc.ca The toxicity to these non-target species is a critical factor in the environmental risk assessment of this compound and related compounds. researchgate.netmdpi.com

| Organism Group | Environment | Potential Effects | Source(s) |

| Dung Beetles | Terrestrial (Dung) | Increased mortality, reduced reproduction, delayed development | publications.gc.ca, researchgate.net, unirioja.es |

| Dung-Inhabiting Flies | Terrestrial (Dung) | Lethal and sublethal effects | publications.gc.ca |

| Earthworms, Springtails | Terrestrial (Soil) | Adverse effects on mortality and reproduction | researchgate.net |

| Aquatic Invertebrates (e.g., Crustaceans) | Aquatic | High toxicity at low concentrations | publications.gc.ca |

Effects on Soil Invertebrates (e.g., Earthworms, Dung Beetles)

The introduction of this compound and other avermectins into the environment, primarily through the feces of treated livestock, poses a potential risk to non-target soil invertebrates. researchgate.net These organisms play a crucial role in nutrient cycling and soil health.

Earthworms: Studies on the effects of avermectins on earthworms have shown varying degrees of toxicity. For instance, research on abamectin (B1664291), a mixture containing avermectin B1a and B1b, demonstrated that earthworms (Eisenia andrei) were the most affected among the tested soil invertebrates, with a reported LC50 of 18 mg/kg dry soil. nih.gov Another study indicated a no-observed-effect concentration (NOEC) of 10 mg/kg for abamectin's effect on earthworm body weight. nih.gov

Dung Beetles and Other Soil Fauna: Dung beetles are particularly susceptible to the effects of avermectins as they directly colonize and feed on the dung of treated animals. researchgate.net The presence of these compounds in feces can lead to lethal and sublethal effects, including reduced reproduction and increased mortality in dung beetle populations. researchgate.net Other soil invertebrates such as springtails (Folsomia candida) and enchytraeids (Enchytraeus crypticus) have also shown sensitivity to avermectins. researchgate.netnih.gov For abamectin, EC50 values for the effect on reproduction of springtails and enchytraeids were 13 and 38 mg/kg in soil, respectively. nih.gov When exposed in feces, the toxicity was even higher, with LC50 and EC50 values for abamectin ranging from 0.94 to 1.4 mg/kg dry feces for these organisms. nih.gov